6-Nitrocinnoline

Beschreibung

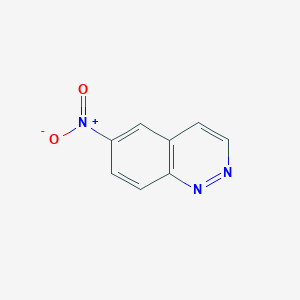

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-nitrocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)7-1-2-8-6(5-7)3-4-9-10-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMGBJQTALKTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717872 | |

| Record name | 6-Nitrocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64774-08-9 | |

| Record name | 6-Nitrocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Nitrocinnoline and Its Advanced Derivatives

Classical and Contemporary Approaches to Cinnoline (B1195905) Ring System Formation

The synthesis of the cinnoline nucleus has evolved considerably since its initial discovery. Early methods relied on cyclization reactions involving diazonium salts, while modern approaches leverage sophisticated transition-metal catalysis and multicomponent reactions to achieve greater efficiency, selectivity, and diversity.

Pfitzinger Reaction Analogues and Their Adaptation for Cinnoline Synthesis

The Pfitzinger reaction, a well-established method for synthesizing quinoline-4-carboxylic acids from isatins and carbonyl compounds under basic conditions researchgate.netresearchgate.netwikipedia.org, has inspired related methodologies for other heterocyclic systems. While not a direct route to cinnolines, adaptations have been reported. Specifically, the reaction of 1-iminobenzylideneisatins with suitable reagents can furnish cinnoline derivatives scielo.br. These approaches leverage the reactivity of the isatin (B1672199) core, modified with an imine linkage, to undergo cyclization and rearrangement processes that ultimately lead to the cinnoline ring system.

Modern Cyclization Strategies for Benzodiazine Scaffolds

Contemporary synthetic chemistry has witnessed the development of powerful transition-metal-catalyzed C-H activation and annulation reactions, which offer efficient pathways to complex heterocyclic scaffolds, including cinnolines. These methods often involve the direct functionalization of C-H bonds, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Rhodium(III)-catalyzed C-H functionalization and annulation reactions have emerged as particularly effective strategies. For instance, the reaction of N-aryl indazolones or phthalazinones with allenoates or vinylene carbonate, catalyzed by rhodium complexes, allows for the construction of cinnoline-fused systems researchgate.netrsc.orgresearchgate.net. These reactions typically proceed under mild conditions, often in the presence of an oxidant or via an oxidative annulation pathway, and can tolerate a range of functional groups, leading to diverse substituted cinnoline derivatives with high yields researchgate.netrsc.orgresearchgate.net.

Another significant development is the use of azo compounds in cycloaddition reactions. For example, an azo-Povarov reaction involving N-carbonyl aryldiazenes and cyclic alkenes has been employed to construct fused cinnoline frameworks rsc.org.

Annulation Reactions Leading to the Cinnoline Core

Annulation reactions, which involve the formation of new rings by joining two or more molecules or parts of molecules, are fundamental to constructing fused heterocyclic systems like cinnolines. Beyond the C-H activation strategies mentioned above, classical annulation methods also play a role.

The Richter cyclization, an early method involving the diazotization of ortho-amino-phenylpropionic acid followed by cyclization of the diazonium salt, laid the groundwork for many subsequent cinnoline syntheses researchgate.netijariit.commdpi.com. Modern interpretations of annulation strategies often involve the coupling of pre-formed fragments. For example, the synthesis of cinnoline-fused cyclic enediynes has been achieved through Richter cyclization of ortho-(1,3-butadiynyl)phenyltriazene, followed by Sonogashira coupling and subsequent intramolecular cyclization under Nozaki–Hiyama–Kishi conditions acs.org.

Table 1: Modern Cyclization Strategies for Cinnoline Formation

| Reaction Type | Catalyst/Reagents | Substrates | Conditions | Yield (%) | Reference |

| Rh(III)-catalyzed C–H Annulation | [RhCp(MeCN)3(SbF6)2] (7.5 mol %), DCE | N-aryl indazolones or N-aryl phthalazinones, Vinylene carbonate | 100 °C, 20 h, air | Up to 93 | rsc.orgresearchgate.net |

| Rh(III)-catalyzed C–H Functionalization and Annulation | [RhCpLn2] (5 mol %), AgOAc (20–50 mol %) | Hydrazides, Alkynes | DCE, 60 °C | Up to 93 | thieme-connect.com |

| Pd(II)-catalyzed C–H Activation and Oxidative [4+2] Annulation | Pd(II) catalyst | 1-arylindazolones, Allenes | Acetic acid or dioxane | Not specified | researchgate.net |

| Azo-Povarov Reaction | None (uncatalyzed) | N-carbonyl aryldiazenes, trans-Cyclooctene | Not specified | 34-91 | rsc.org |

| Richter Cyclization | Diazotization of ortho-amino-phenylpropionic acid derivatives | ortho-amino-phenylpropionic acids | Not specified | Not specified | researchgate.netijariit.commdpi.com |

Regioselective Nitration Techniques Applied to Cinnoline Systems

The introduction of a nitro group onto the cinnoline scaffold is typically achieved through electrophilic aromatic substitution. Achieving regioselectivity is crucial, as the position of the nitro group can significantly impact the reactivity and properties of the resulting compound.

Direct Electrophilic Aromatic Nitration Using Mixed Acid Systems

The most common and classical method for aromatic nitration involves the use of a "mixed acid" system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) rushim.rumasterorganicchemistry.comlibretexts.org. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the generation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring rushim.rumasterorganicchemistry.comlibretexts.org.

This method has been applied to cinnoline systems. For example, the nitration of cinnoline 2-oxide using nitric and sulfuric acids, or potassium nitrate (B79036) in sulfuric acid, yields a mixture of 5-, 6-, and 8-nitrocinnoline (B1626358) 2-oxides researchgate.net. In the case of benzo[c]cinnolines, direct electrophilic nitration using mixed acid under mild temperature conditions has demonstrated regioselectivity, often directing the nitro group ortho to a halogen substituent or the aromatic ring itself researchgate.netresearchgate.net. For instance, the nitration of 3,8-dibromobenzo[c]cinnoline (B12847510) with mixed acid afforded 4-nitro-3,8-dibromobenzo[c]cinnoline researchgate.netresearchgate.net.

Table 2: Regioselective Nitration of Cinnoline Systems

| Substrate | Nitrating Agent | Conditions | Regioselectivity (Position) | Yield (%) | Reference |

| Cinnoline 2-oxide | HNO₃/H₂SO₄ or KNO₃/H₂SO₄ | Warming | 5-, 6-, and 8- | Not specified | researchgate.net |

| Halo-substituted benzo[c]cinnolines | Mixed acid (HNO₃/H₂SO₄) | Mild temperature | ortho to halo/ring | High-yielding | researchgate.netresearchgate.net |

| Precursor for 4-hydroxy-6-nitrocinnoline | Not specified (part of sequence) | Not specified (part of sequence) | 6- | Not specified | researchgate.net |

Indirect Nitration via Precursor Functionalization and Subsequent Transformation

In some synthetic sequences, nitration is performed on a precursor molecule that is subsequently transformed into the desired nitrocinnoline derivative. This approach allows for greater control over regioselectivity or enables the synthesis of compounds that are difficult to obtain via direct nitration.

A notable example involves the synthesis of 4-hydroxy-6-nitrocinnoline. This compound is reportedly obtained through a process involving decarboxylation and subsequent nitration of a suitable precursor researchgate.net. The resulting 4-hydroxy-6-nitrocinnoline can then be further functionalized. For instance, it can be converted to the 4-chloro-6-nitrocinnoline (B1642042) using thionyl chloride and phosphorus pentachloride, followed by reaction with ammonia (B1221849) to yield 4-amino-6-nitrocinnoline researchgate.net. Catalytic reduction of the nitro group in 4-amino-6-nitrocinnoline leads to 4,6-diaminocinnoline researchgate.net. These multistep strategies highlight how nitration can be strategically placed within a synthetic route to access specifically substituted cinnoline derivatives.

Compound List:

6-Nitrocinnoline

Cinnoline

Benzo[c]cinnoline

4-Hydroxy-6-nitrocinnoline

4-Chloro-6-nitrocinnoline

4-Amino-6-nitrocinnoline

4,6-Diaminocinnoline

Cinnoline 2-oxide

5-Nitrocinnoline 2-oxide

this compound 2-oxide

8-Nitrocinnoline 2-oxide

1-Iminobenzylideneisatins

1-Arylindazolones

1-Arylphthalazinones

N-Carbonyl aryldiazenes

Microwave-Assisted Nitration Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages in terms of reaction speed, energy efficiency, and yield improvement compared to conventional heating methods. In the context of nitration, microwave-assisted protocols can facilitate the introduction of nitro groups under milder conditions and with reduced reaction times icm.edu.pl. These methods often employ less hazardous nitrating agents and can be adapted for solvent-free conditions, aligning with green chemistry principles scirp.org. While direct microwave-assisted nitration protocols specifically for the cinnoline core are not extensively detailed in the provided literature, the general application of microwave technology to aromatic nitration, such as the rapid synthesis of para-nitrophenol from phenol, demonstrates its potential for efficient nitro group introduction researchgate.netorientjchem.org. Such techniques could be explored for the nitration of pre-formed cinnoline structures or precursors.

Table 1: Example of Microwave-Assisted Nitration Protocol

| Substrate | Nitrating Agent | Solvent | Conditions | Reaction Time | Yield | Product |

| Phenol | Calcium nitrate | Acetic acid | Microwave irradiation | 1 min | 89% | para-Nitrophenol |

Synthesis of this compound from Pre-functionalized Aromatic or Heterocyclic Substrates

Synthesizing the cinnoline scaffold often relies on building the heterocyclic ring system from functionalized aromatic or heterocyclic precursors. This approach allows for precise control over substitution patterns, including the introduction of a nitro group at a specific position.

Historically, the synthesis of cinnolines has involved strategies utilizing diazonium salts. The diazotization of primary aromatic amines, followed by intramolecular cyclization, is a well-established route to various heterocyclic systems, including cinnolines researchgate.netnumberanalytics.com. This method typically involves the reaction of an amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) to form a diazonium salt, which can then undergo cyclization reactions numberanalytics.comutrgv.educonicet.gov.arnih.gov. While specific examples for this compound are not explicitly detailed, the general principle of diazotization and subsequent cyclization has been applied to form cinnoline derivatives researchgate.netresearchgate.net. For instance, diazo radical cyclization has been noted as a pathway to cinnolines researchgate.net. The ability of diazonium salts to participate in cyclization reactions makes this a versatile strategy for constructing the nitrogen-containing heterocyclic core numberanalytics.com.

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including heterocycles like cinnolines. Various transition metals, such as rhodium (Rh), palladium (Pd), and copper (Cu), have been employed to catalyze C–H activation, coupling, and annulation reactions that efficiently construct the cinnoline framework researchgate.netnih.govresearchgate.net.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been instrumental in developing cascade oxidative coupling and cyclization reactions, often starting from azo or diazo compounds, to directly synthesize cinnolines under mild conditions researchgate.net. Rh(III)-catalyzed C–H annulation reactions involving N-aryl indazolones or N-aryl phthalazinones with vinylene carbonate have also been reported for the formation of fused cinnoline systems researchgate.net.

Copper-Catalyzed Reactions: Copper catalysis is widely used for cinnoline synthesis, including aerobic annulation reactions involving dehydrogenative amination researchgate.netnih.gov. Copper-catalyzed cascade cyclizations have also been developed for the regioselective synthesis of functionalized cinnolines researchgate.net.

Palladium-Catalyzed Reactions: Palladium-catalyzed annulation reactions represent another important class of methods for cinnoline formation nih.gov.

These transition metal-catalyzed methods often offer advantages such as broad substrate scope, high yields, and good functional group tolerance, obviating the need for pre-functionalization of substrates and minimizing the use of stoichiometric oxidants researchgate.netresearchgate.net. Notably, alternative routes to related nitro-substituted cinnolines, such as 4-hydroxy-6-nitrocinnoline, have been explored, indicating the feasibility of incorporating nitro functionalities through these catalytic strategies researchgate.net.

Chemical Reactivity and Mechanistic Investigations of 6 Nitrocinnoline

Reactivity of the Nitro Group: Reduction and Derivative Transformations

The nitro group at the C-6 position of the cinnoline (B1195905) ring is a versatile functional handle that can be readily transformed into various other functionalities, primarily through reduction. These transformations are crucial for the synthesis of a wide array of substituted cinnoline derivatives.

Selective Reduction Pathways of the Nitro Moiety to Amino, Hydroxylamine, or Nitroso Derivatives

The reduction of the nitro group in 6-nitrocinnoline can be selectively controlled to yield the corresponding amino, hydroxylamine, or nitroso derivatives, depending on the choice of reducing agent and reaction conditions.

Formation of 6-Aminocinnoline: The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction. Catalytic hydrogenation over palladium on carbon (Pd/C) is a highly efficient method for this conversion. mdpi.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol. nih.gov

Another widely used method is the reduction with stannous chloride (SnCl2) in the presence of hydrochloric acid. This method is particularly useful for small-scale laboratory syntheses and is known for its high chemoselectivity, often leaving other functional groups intact. nih.gov Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is also an effective and economical choice for this reduction.

Interactive Data Table: Reduction of this compound to 6-Aminocinnoline

| Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| H₂ | Pd/C | Ethanol | Room Temperature | High | mdpi.com |

| SnCl₂·2H₂O | HCl | Ethanol | Reflux | Good | nih.gov |

| Fe | NH₄Cl (aq) | Ethanol/Water | Reflux | High | General Method |

Formation of 6-Hydroxylaminocinnoline and 6-Nitrosocinnoline: The partial reduction of this compound to 6-hydroxylaminocinnoline can be achieved using milder reducing agents. For instance, controlled reduction with zinc dust in a neutral or slightly acidic medium can often stop at the hydroxylamine stage. The further controlled oxidation of the hydroxylamine can then yield the corresponding 6-nitrosocinnoline. Alternatively, electrochemical methods can provide a high degree of control over the reduction potential, allowing for the selective formation of either the hydroxylamine or the nitroso derivative.

Nucleophilic Aromatic Substitution on the Nitro-Substituted Ring

The presence of the strongly electron-withdrawing nitro group at the C-6 position activates the cinnoline ring towards nucleophilic aromatic substitution (SNA r). wikipedia.orglibretexts.org This is particularly true for positions ortho and para to the nitro group, where the negative charge of the Meisenheimer intermediate can be effectively stabilized by resonance. wikipedia.org

In the case of this compound, a nucleophile can potentially attack positions C-5 or C-7. The outcome of such reactions is highly dependent on the nature of the nucleophile, the solvent, and the presence of any leaving group. For instance, the reaction of a 6-halo-5-nitrocinnoline with a nucleophile would be expected to proceed with substitution of the halogen at the 6-position, as this position is activated by the adjacent nitro group. semanticscholar.org

Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. For example, the reaction of this compound with sodium methoxide in methanol would be expected to yield 6-methoxycinnoline, although the reaction might require elevated temperatures due to the absence of a good leaving group at an activated position. Similarly, reactions with primary or secondary amines, such as piperidine, can lead to the formation of the corresponding 6-aminocinnoline derivatives. organic-chemistry.orgwikipedia.org

Oxidation Reactions of Nitrocinnolines

The oxidation of this compound can occur at either the cinnoline ring system or, less commonly, at the nitro group itself. The nitrogen atoms of the cinnoline ring are susceptible to oxidation, particularly by peroxy acids, to form the corresponding N-oxides. researchgate.netwikipedia.org For instance, reaction with m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid could potentially yield this compound-1-oxide, this compound-2-oxide, or the 1,2-dioxide. The regioselectivity of N-oxidation would be influenced by the electronic effects of the nitro group.

Oxidation of the benzene ring portion of the cinnoline system is generally difficult due to its aromatic stability. Strong oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions might lead to ring cleavage. libretexts.orgresearchgate.netnih.gov The nitro group itself is generally resistant to further oxidation.

Electrophilic and Nucleophilic Aromatic Substitution on the Cinnoline Core (excluding nitration)

Functionalization of the cinnoline core at positions other than C-6 allows for the introduction of a wide range of substituents, further expanding the chemical diversity of this heterocyclic system.

Directed Functionalization Strategies at Positions Other Than C-6

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgscribd.combaranlab.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In the context of cinnoline, the nitrogen atoms can act as directing groups. For a 6-substituted cinnoline, lithiation would be expected to occur at C-5 or C-7, depending on the electronic and steric nature of the substituent at C-6.

For example, if the nitro group of this compound is first reduced to an amino group, this amino group can be acylated to form an amide, which is a strong directing group. Subsequent treatment with a strong base like n-butyllithium could then direct lithiation to the C-5 position. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

Regioselectivity and Stereoselectivity Studies in Cinnoline Derivatization

The regioselectivity of electrophilic aromatic substitution on the this compound core is influenced by the combined directing effects of the nitro group and the two nitrogen atoms of the cinnoline ring. The nitro group is a strong deactivating and meta-directing group in benzene systems. vedantu.comyoutube.comquora.comlibretexts.org In the cinnoline ring system, the situation is more complex. The pyridine-like nitrogen at N-2 is strongly deactivating towards electrophilic attack. The benzenoid ring is therefore the more likely site for electrophilic substitution.

Considering the deactivating nature of the nitro group, electrophilic substitution on this compound would be expected to be challenging and require forcing conditions. The incoming electrophile would likely be directed to the positions meta to the nitro group, which are C-5 and C-7. The relative reactivity of these two positions would be further influenced by the electronic effects of the diazine ring.

For instance, in a bromination reaction, treatment of this compound with bromine in the presence of a Lewis acid would be expected to yield a mixture of 5-bromo-6-nitrocinnoline and 7-bromo-6-nitrocinnoline. organic-chemistry.orgnih.govd-nb.info The precise ratio of these isomers would depend on the specific reaction conditions and the subtle electronic balance within the molecule.

Transformations of the Cinnoline Heterocyclic Ring System

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, exhibits a rich and diverse reactivity profile. The presence of the electron-withdrawing nitro group at the 6-position significantly modulates the electronic properties of the entire ring system, influencing its susceptibility to various chemical transformations. This section explores reactions that alter the core heterocyclic structure of this compound, including changes in ring size and cleavage of the bicyclic framework.

Ring expansion and contraction reactions are powerful synthetic tools for accessing novel heterocyclic frameworks from readily available starting materials. nih.govpnrjournal.com For cinnoline derivatives, these transformations can lead to isomeric ring systems such as quinazolines or smaller, more strained structures.

While specific studies detailing the ring expansion or contraction of this compound are not extensively documented, analogous transformations in related nitrogen-containing heterocycles provide insight into potential reaction pathways. One notable rearrangement is the conversion of cinnolines into quinazolines (1,3-diazanaphthalenes), which represents a formal migration of one of the nitrogen atoms. nih.gov This type of rearrangement can be acid-catalyzed and is believed to proceed through a ring-opened intermediate. For this compound, such a transformation would yield a 6-nitroquinazoline derivative. The strong electron-withdrawing nature of the nitro group would likely influence the stability of any charged intermediates and thus affect the reaction conditions required for such a rearrangement.

Ring contraction, on the other hand, is less common for aromatic systems like cinnoline unless the ring is first reduced or otherwise activated. ossila.com For instance, a deaminative ring contraction involves the conversion of a cyclic amine to a ring-contracted product, often through a diazotization process followed by rearrangement. chemguide.co.uk A hypothetical pathway for this compound would first require reduction of the nitro group to an amino group, followed by partial reduction of the heterocyclic ring to generate a suitable precursor for a contraction reaction.

The bicyclic structure of this compound can undergo cleavage under specific conditions, leading to acyclic intermediates that may subsequently cyclize to form new products. The stability of the aromatic system generally requires energetic conditions for ring-opening to occur, such as reductive or oxidative cleavage, or photochemical induction.

Reductive cleavage of the N-N bond in the pyridazine ring of cinnoline is a known process. For this compound, this would be complicated by the presence of the easily reducible nitro group. Selective reduction of the N-N bond without affecting the nitro group would require carefully chosen reagents. Conversely, strong reducing agents would likely reduce the nitro group first, and under harsher conditions, could lead to the opening of the heterocyclic ring.

Molecular rearrangements of N-heterocycles can also be triggered by reaction with nucleophiles or under acidic conditions, sometimes involving ring-opening and subsequent re-cyclization. ijper.org For example, the reaction of certain quinoline derivatives with isocyanic acid has been shown to induce an unprecedented molecular rearrangement to form new hydantoin derivatives, proceeding through a proposed retro-Claisen condensation of an intermediate. ijper.org While not directly demonstrated for this compound, these studies highlight the potential for complex rearrangements within the broader family of diazanaphthalenes.

Transition Metal-Catalyzed Reactions Involving this compound and its Derivatives

Transition metal catalysis has become an indispensable tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For heterocyclic compounds like this compound, these methods allow for precise functionalization, enabling the synthesis of complex derivatives.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing new bonds to aromatic rings. researchgate.net The reactivity of this compound in these reactions is dictated by the potential for either C-X bond activation (where X is a halide or triflate) or, more uniquely, by the direct involvement of the nitro group.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate. researchgate.netmdpi.com While examples specific to this compound are scarce, studies on related chloroquinolines and chlorocinnolines demonstrate the feasibility of coupling at halogenated positions. researchgate.netlibretexts.org A more advanced and highly relevant strategy involves the use of the nitro group itself as a leaving group in what is termed a "denitrative" cross-coupling. researchgate.netnih.gov Research has shown that nitroarenes can serve as electrophilic partners in Suzuki-Miyaura reactions, proceeding via an unprecedented oxidative addition of the Ar-NO₂ bond to the palladium(0) catalyst. researchgate.net This approach would allow for the direct coupling of an arylboronic acid at the 6-position of the cinnoline ring, replacing the nitro group.

| Reaction | Catalyst System (Typical) | Coupling Partners | Potential Product from this compound |

| Suzuki-Miyaura (Denitrative) | Pd(acac)₂ / BrettPhos | R-B(OH)₂ | 6-Aryl-cinnoline |

| Heck | Pd(OAc)₂ / PPh₃ | Alkene | 6-Alkenyl-cinnoline (from 6-halocinnoline) |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | 6-Alkynyl-cinnoline (from 6-halocinnoline) |

Heck Reaction: The Heck reaction couples an organic halide with an alkene. msu.edumasterorganicchemistry.com To apply this reaction to the 6-position of the cinnoline core, a precursor such as 6-bromo- or 6-iodocinnoline would typically be required. The nitro group would remain on the ring as a spectator, influencing the reactivity of the C-X bond through its electron-withdrawing effect.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org Similar to the Heck reaction, a 6-halocinnoline derivative would be the standard substrate. Studies on 4-chlorocinnoline have demonstrated successful Sonogashira couplings, indicating the viability of this methodology for the cinnoline scaffold. researchgate.net

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the electrophile (e.g., Ar-X or Ar-NO₂) to a Pd(0) species, transmetalation with the nucleophilic partner (e.g., organoboron or organocopper acetylide), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized substrates like halides. researchgate.net For heterocycles, these reactions are often directed by the heteroatoms or by other functional groups on the ring. The reactivity of the C-H bonds in this compound is influenced by both the ring nitrogens and the powerful electron-withdrawing nitro group.

In related N-heterocycles like quinoline, C-H functionalization can be directed to various positions. researchgate.net The use of quinoline N-oxides is a common strategy to activate the C2 and C8 positions for palladation. The N-oxide acts as a directing group, facilitating the C-H activation step. For this compound, conversion to the corresponding N-oxide (either at N-1 or N-2) could potentially enable C-H functionalization at adjacent or peri positions.

The nitro group itself significantly deactivates the carbocyclic ring towards electrophilic attack but can activate it for nucleophilic attack. In the context of transition metal-catalyzed C-H activation, the electronic effect of the nitro group would make the C-H bonds more acidic and potentially easier to break in a concerted metalation-deprotonation (CMD) pathway. researchgate.net Regioselectivity would be a key challenge, with positions ortho to the nitro group (C5 and C7) being electronically activated for such processes. Directing groups could be installed elsewhere on the molecule to override this electronic preference and achieve site-selective C-H functionalization.

Radical Reactions, Photochemistry, and Electrochemistry of this compound

The interplay of the aromatic cinnoline core and the nitro group gives rise to unique reactivity under radical, photochemical, and electrochemical conditions. These processes often involve single-electron transfer steps and the generation of highly reactive intermediates.

Free radical reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.com In a radical substitution reaction, a free radical is generated, which then abstracts an atom (commonly hydrogen) from the substrate to create a new radical intermediate. chemguide.co.uk

For this compound, a radical initiator could promote homolytic cleavage of a weak bond to start a chain reaction. researchgate.net An incoming radical species would likely attack the C-H bonds of the carbocyclic ring. The stability of the resulting cinnolinyl radical would determine the regioselectivity. The nitro group is a powerful electron-withdrawing group and can stabilize an adjacent radical through resonance, although this effect is more pronounced for radicals at the benzylic position of an alkyl-substituted nitroarene. The presence of the nitrogen atoms in the heterocyclic ring would also influence the stability and reactivity of any radical intermediates formed.

The photochemistry of nitroaromatic compounds is a well-studied field. Upon absorption of UV light, this compound would be promoted to an excited state. The subsequent decay pathways can include isomerization, rearrangement, or cleavage. The photolysis of nitrophenols, for example, can lead to the formation of hydroxyl radicals and nitrogen monoxide, or rearrange to produce nitrous acid (HONO).

By analogy, the photolysis of this compound could potentially lead to cleavage of the C-NO₂ bond, generating a cinnolinyl radical and a nitrogen dioxide radical (•NO₂). Photorearrangement is also a possibility. In studies on quinoline-protected anilines, an unconventional photo-induced Hofmann-Martius rearrangement was observed, proceeding through heterolytic cleavage of a C-N bond in the excited state. nih.gov This suggests that complex skeletal rearrangements could be possible for this compound under photochemical conditions.

The electrochemical behavior of this compound is expected to be dominated by the reduction of the nitro group, a highly electroactive functionality. researchgate.net Cyclic voltammetry is a powerful technique used to study such redox processes. ossila.com

The electrochemical reduction of aromatic nitro compounds in aqueous media is a multi-step process that is highly dependent on the pH of the solution. msu.edu

First Reduction (4e⁻, 4H⁺): The initial, typically irreversible, step is the four-electron, four-proton reduction of the nitro group (Ar-NO₂) to a hydroxylamino group (Ar-NHOH). This step is responsible for the main cathodic peak observed in a cyclic voltammogram.

Redox Couple (2e⁻, 2H⁺): The hydroxylamino group can be further involved in a quasi-reversible two-electron, two-proton process with the corresponding nitroso derivative (Ar-NO). This process often appears as a pair of anodic and cathodic peaks at potentials more positive than the initial reduction peak.

Second Reduction (2e⁻, 2H⁺): At more negative potentials, the hydroxylamino group can be further reduced to the corresponding amino group (Ar-NH₂).

A typical cyclic voltammogram for a nitroaromatic compound shows a large cathodic peak for the reduction to the hydroxylamine, followed by a smaller, reversible wave for the nitroso/hydroxylamine couple upon scan reversal. researchgate.net The precise potentials for these processes for this compound would be influenced by the electron-withdrawing nature of the cinnoline ring system.

Advanced Spectroscopic Characterization and Analytical Studies for Mechanistic Elucidation of 6 Nitrocinnoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural, Conformational, and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and dynamics of molecules. For 6-Nitrocinnoline derivatives, high-resolution NMR, encompassing both 1D and various 2D experiments, is crucial for establishing connectivity, spatial proximity, and even dynamic processes.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

One-dimensional (1D) NMR, particularly proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of nuclei. For this compound derivatives, characteristic chemical shifts and splitting patterns can confirm the presence of the cinnoline (B1195905) core, the nitro group at the 6-position, and any substituents.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming structural assignments, especially in complex molecules or when dealing with isomers.

Correlation Spectroscopy (COSY): COSY experiments reveal proton-proton coupling networks, establishing connectivity between adjacent protons. This is vital for mapping out the proton framework of the cinnoline ring system and any attached functional groups.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded protons and carbons, allowing for the assignment of ¹³C signals based on their attached protons. This is particularly useful for identifying quaternary carbons and confirming the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about through-space proximity between protons. This is critical for determining stereochemistry, conformational preferences, and the relative spatial arrangement of different parts of the molecule, which can be indicative of reaction intermediates or transition states.

Example Research Finding: In the structural elucidation of a novel this compound derivative, a combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments confirmed the proposed structure by establishing the connectivity between the aromatic protons, the heterocyclic nitrogen atoms, and the carbon backbone. HMBC correlations were key in confirming the attachment point of a newly introduced substituent to the cinnoline ring, adjacent to the nitro group.

Dynamic NMR for Conformational Studies and Rotational Barriers

Dynamic NMR (DNMR) is employed to study processes that occur on the NMR timescale, such as molecular rotations, fluxional processes, and tautomerization. For this compound derivatives, DNMR can be used to investigate:

Conformational Isomerism: If the molecule possesses rotatable bonds or exhibits restricted rotation, DNMR can detect the interconversion between different conformers by observing changes in peak shapes and positions as a function of temperature.

Rotational Barriers: The temperature at which signals coalesce in DNMR experiments allows for the calculation of activation energies for rotation around single bonds, providing insights into the steric and electronic factors influencing molecular shape. This is particularly relevant if substituents are present that could hinder rotation.

Example Research Finding: Studies on substituted cinnolines have utilized DNMR to probe the rotational barrier around a C-C bond connecting a substituent to the cinnoline ring. By monitoring the coalescence temperature of specific proton signals, researchers were able to quantify the energy barrier to rotation, providing insights into the steric hindrance imposed by adjacent groups. [Refers to general DNMR principles applied to heterocycles]

Solid-State NMR Spectroscopy for Polymorphism and Crystal Structure Insights

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing solid materials, including crystalline solids and amorphous forms. For this compound derivatives, ssNMR can provide:

Polymorph Identification: Different crystalline forms (polymorphs) of a compound can exhibit distinct ssNMR spectra due to differences in their molecular packing and symmetry. This allows for the identification and characterization of various solid-state forms.

Crystal Structure Information: While not a direct replacement for X-ray crystallography, ssNMR can provide valuable information about the local environment of nuclei, molecular orientation, and intermolecular interactions within the crystal lattice, complementing crystallographic data. It can also be used to study phase transitions and the dynamics of molecules in the solid state.

Example Research Finding: In the characterization of pharmaceutical intermediates, ssNMR has been instrumental in identifying different polymorphic forms of nitrogen-containing heterocycles. Differences in chemical shifts and relaxation times observed in ¹³C ssNMR spectra have been attributed to variations in hydrogen bonding patterns and molecular packing in distinct crystalline lattices. [Refers to general ssNMR applications in solid-state characterization]

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. For this compound derivatives, HRMS is essential for:

Elemental Composition Confirmation: By measuring the exact mass of the molecular ion ([M+H]⁺ or M⁺), HRMS can confirm the molecular formula, distinguishing it from other compounds with similar nominal masses.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation patterns are characteristic of the molecule's structure and can provide valuable mechanistic insights into how the molecule breaks apart under ionization conditions. This helps in identifying specific structural features, such as the presence and location of the nitro group or substituents.

Example Research Finding: HRMS analysis of a synthesized this compound derivative yielded an exact mass consistent with its proposed molecular formula. Subsequent MS/MS fragmentation revealed characteristic ions resulting from the loss of NO₂, NO, or the entire nitro group, as well as fragmentation of the cinnoline ring system, confirming the presence and position of the nitro substituent.

Isotopic Labeling Studies for Reaction Mechanism Delineation

Isotopic labeling, often using stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is a powerful technique for tracing the fate of specific atoms during a chemical reaction. When coupled with HRMS, it can definitively elucidate reaction mechanisms.

Mechanism Tracing: By synthesizing a starting material with an isotopic label at a specific position (e.g., a deuterium atom on a substituent or within the ring), researchers can track where that label appears in the products. HRMS can precisely measure the mass shifts caused by these isotopes, confirming or refuting proposed mechanistic steps, such as bond formations, bond cleavages, or rearrangements.

Intermediate Identification: Labeled intermediates can also be detected and characterized using HRMS, providing direct evidence for transient species involved in a reaction pathway.

Example Research Finding: In studies investigating the mechanism of a particular transformation involving cinnoline derivatives, deuterium labeling was employed. A deuterated precursor was reacted, and the resulting product was analyzed by HRMS. The observed mass shift, corresponding to the incorporation of deuterium at specific positions, provided strong evidence for a proposed hydride transfer step in the reaction mechanism.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis, Hydrogen Bonding, and Reaction Intermediate Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular vibrations within a sample.

Vibrational Mode Analysis: Both IR and Raman spectra are unique fingerprints of a molecule, arising from the absorption or scattering of light by molecular vibrations. Characteristic absorption bands in the IR spectrum, such as those for C=N stretching, aromatic C-H stretching, and the asymmetric and symmetric stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ respectively), can confirm the presence of these functionalities in this compound derivatives. Raman spectroscopy complements this by highlighting vibrations that may be weak in IR, such as symmetric stretches and certain ring modes.

Hydrogen Bonding: The presence and strength of hydrogen bonds can significantly influence molecular properties and reactivity. Shifts in the positions and changes in the intensity of specific vibrational bands (e.g., O-H, N-H stretching, or C=O stretching if applicable to derivatives) in IR or Raman spectra can indicate the involvement of hydrogen bonding.

Reaction Intermediate Identification: In some cases, IR or Raman spectroscopy can be used to detect transient reaction intermediates, particularly if they possess unique and strong vibrational modes that are distinct from the starting materials and products. This is often achieved using in-situ reaction monitoring techniques.

Example Research Finding: IR spectroscopy of this compound derivatives consistently shows strong absorption bands in the region of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. Raman spectroscopy has been used to identify specific ring breathing modes and C-H stretching vibrations, aiding in the confirmation of the cinnoline core structure.

X-ray Crystallography for Precise Solid-State Structural Determination of this compound and its Complexes

The process typically involves obtaining high-quality single crystals of the compound, which are then exposed to a monochromatic X-ray beam anton-paar.comcreativebiomart.net. The resulting diffraction pattern is recorded and analyzed computationally to determine the unit cell parameters and the spatial arrangement of atoms within the crystal youtube.com. While specific published X-ray crystallographic data for this compound itself was not found in the reviewed literature, the technique would be indispensable for establishing its precise solid-state structure, confirming its planarity, and characterizing any crystalline complexes it might form. Such structural data can provide fundamental insights into its chemical reactivity and physical properties in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the UV (typically 200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum azooptics.comlibretexts.orgmsu.edu. This absorption arises from the excitation of electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state) libretexts.orgmsu.edushu.ac.uk. The resulting spectrum, plotted as absorbance versus wavelength, provides valuable information about the electronic structure, the presence of chromophores (light-absorbing groups), and the extent of conjugation within a molecule azooptics.commsu.edu.

For this compound, UV-Vis spectroscopy would be expected to reveal characteristic absorption bands associated with its functional groups and conjugated system. The cinnoline moiety is an aromatic heterocycle containing a conjugated π-electron system, which typically gives rise to π→π* transitions at shorter UV wavelengths (often below 250 nm for simple aromatic systems, but extended conjugation shifts this to longer wavelengths) azooptics.comlibretexts.orgyoutube.commasterorganicchemistry.com. The presence of the nitro group (-NO2) is significant, as nitroaromatic compounds are known to exhibit two types of transitions: a weaker n→π* transition, typically observed in the 350–400 nm range, and a more intense π→π* transition, often found between 200–250 nm azooptics.com. The electron-withdrawing nature of the nitro group can also influence the electronic distribution and energy levels of the conjugated π system, potentially causing shifts in the absorption maxima.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Chromophore/Functional Group | Expected Electronic Transition | Approximate Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| Nitro group (-NO2) | n→π | 350–400 | Weak |

| Cinnoline ring system | π→π | ~250-300 (influenced by NO2) | Strong |

The specific λmax values and their intensities would provide insights into the degree of conjugation and the electronic interactions between the nitro group and the cinnoline ring. Analyzing spectral shifts (bathochromic or hypsochromic) in different solvents or upon derivatization can further elucidate the molecule's electronic environment and conjugation pathways azooptics.com.

Computational and Theoretical Chemistry Studies of 6 Nitrocinnoline

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its fundamental chemical and physical properties. Through various computational methods, it is possible to model the distribution of electrons and the nature of molecular orbitals, which are crucial for understanding reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.netuobaghdad.edu.iq By approximating the exchange-correlation energy, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules.

Table 1: Exemplary DFT-Calculated Ground State Properties of 6-Nitrocinnoline This table presents illustrative data based on typical results for similar nitroaromatic heterocyclic compounds.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -658.74 |

| Dipole Moment (Debye) | 4.85 |

| EHOMO (eV) | -7.25 |

| ELUMO (eV) | -3.15 |

| Energy Gap (ΔE) (eV) | 4.10 |

Beyond DFT, other methods can provide further insight into the electronic structure of this compound.

Ab Initio methods, which translates to "from the beginning," solve the Schrödinger equation without using experimental data for parametrization. quora.com Methods like Hartree-Fock (HF) and more advanced, highly correlated methods like Coupled Cluster (CC) fall into this category. While computationally very demanding, these methods can serve as a benchmark for the accuracy of other approaches like DFT. libretexts.orgresearchgate.net

Semi-Empirical Methods offer a computationally less expensive alternative. libretexts.org These methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), simplify the Hartree-Fock formalism by omitting certain complex integrals and using parameters derived from experimental data. researchgate.net While generally less accurate than DFT or ab initio methods, they are significantly faster, allowing for the study of much larger molecular systems or for preliminary, high-throughput screening of molecular properties. libretexts.orgresearchgate.net

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the energy landscape that connects reactants to products. researchgate.net

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). wikipedia.org This structure corresponds to a first-order saddle point on the potential energy surface, representing a maximum along the reaction coordinate but a minimum in all other degrees of freedom. github.io

Computational methods can locate the geometry of a transition state for a specific reaction, such as a nucleophilic aromatic substitution on the this compound ring or the reduction of its nitro group. researchgate.netrsc.org The identification of a true transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency. github.io This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, describing the atomic motions that transform the reactants into products. github.io

Once the energies of the reactants and the transition state are calculated, the activation energy (Ea) can be determined. This energy barrier is a critical factor in determining the rate of the reaction.

Table 2: Exemplary Calculated Activation Energy for a Hypothetical Reaction of this compound This table presents illustrative data for a hypothetical nucleophilic aromatic substitution reaction.

| Reaction Step | Parameter | Calculated Value |

|---|---|---|

| Reactants → Transition State → Products | Energy of Reactants (kcal/mol) | 0.0 |

| Energy of Transition State (kcal/mol) | +22.5 | |

| Activation Energy (Ea) (kcal/mol) | 22.5 |

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. The reaction coordinate is the specific path across the PES that represents the minimum energy pathway for a given reaction.

To confirm that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. github.io Starting from the transition state geometry, the IRC calculation follows the path of steepest descent towards both the reactant and product energy minima. This analysis validates the proposed reaction mechanism and provides a detailed picture of the geometric changes that occur throughout the transformation.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption, IR Frequencies)

Computational methods are highly effective at predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.netcompchemhighlights.org The calculation predicts the chemical shifts (δ) for nuclei such as ¹H and ¹³C. For this compound, the electron-withdrawing nature of the nitro group and the ring nitrogens would be expected to cause significant deshielding (a downfield shift to higher ppm values) for nearby protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents illustrative data. Chemical shifts are referenced against TMS.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H-3 | 9.15 | C-3 | 152.1 |

| H-4 | 7.85 | C-4 | 125.5 |

| H-5 | 8.50 | C-4a | 129.8 |

| H-7 | 8.30 | C-5 | 124.0 |

| H-8 | 7.95 | C-6 | 148.5 |

| - | - | C-7 | 122.3 |

| - | - | C-8 | 130.2 |

| - | - | C-8a | 146.7 |

UV-Vis Absorption: The electronic absorption spectrum of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). qu.edu.qamdpi.comrsc.org This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For an aromatic system like this compound, the spectrum would be characterized by intense π → π* transitions. rsc.org

Table 4: Predicted UV-Vis Absorption Data for this compound This table presents illustrative data calculated using TD-DFT.

| λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|

| 345 | 0.18 | HOMO → LUMO |

| 280 | 0.45 | HOMO-1 → LUMO |

| 255 | 0.32 | HOMO → LUMO+1 |

Infrared (IR) Frequencies: Theoretical IR spectra are obtained from the same frequency calculations used to verify ground and transition state structures. After scaling the calculated frequencies to correct for anharmonicity and other systematic errors, the results can be compared directly with experimental IR spectra. The calculations provide the frequency, intensity, and vibrational mode for each absorption band, aiding in the assignment of experimental peaks to specific molecular motions. For this compound, characteristic vibrations would include the asymmetric and symmetric stretches of the nitro group (N-O), C=N and C=C stretching modes of the aromatic rings, and C-H stretching and bending modes.

Table 5: Predicted Principal IR Frequencies for this compound This table presents illustrative data. Frequencies are typically scaled.

| Frequency (cm-1) | Vibrational Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretch |

| 1610 | Aromatic C=C stretch |

| 1585 | Aromatic C=N stretch |

| 1530 | Asymmetric NO2 stretch |

| 1350 | Symmetric NO2 stretch |

| 850 | C-N stretch |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Conformational Sampling:

The cinnoline (B1195905) ring system itself is largely planar, but the nitro group at the 6-position introduces a degree of conformational freedom. The C-N bond connecting the nitro group to the cinnoline ring can exhibit torsional rotation. MD simulations can be employed to sample the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.

A typical MD simulation protocol would involve:

System Setup: A model of this compound is placed in a simulation box, often solvated with a chosen solvent (e.g., water, dimethyl sulfoxide) to mimic experimental conditions.

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic forces within the this compound molecule and between the molecule and the solvent.

Simulation Run: The system is subjected to a period of equilibration, followed by a production run where the trajectory of each atom is calculated over time by integrating Newton's equations of motion.

From the resulting trajectory, various analyses can be performed to understand the conformational preferences of the nitro group. The dihedral angle between the plane of the cinnoline ring and the plane of the nitro group would be a key parameter to monitor. It is anticipated that the most stable conformation would involve a compromise between electronic conjugation (favoring planarity) and steric hindrance.

Intermolecular Interactions:

MD simulations are particularly powerful for characterizing the non-covalent interactions between this compound and other molecules. The nitro group, with its partial negative charges on the oxygen atoms and partial positive charge on the nitrogen atom, is a key site for electrostatic interactions. The aromatic cinnoline ring can participate in π-π stacking and van der Waals interactions.

By analyzing the radial distribution functions and interaction energies from MD simulations, one can quantify the strength and nature of these interactions. For instance, in an aqueous environment, simulations would reveal the hydration shell around the this compound molecule and the specific hydrogen bonding patterns involving the nitro group and water molecules. In the context of drug design, MD simulations can be used to study the binding of this compound to a target protein, providing insights into the key intermolecular interactions that stabilize the complex. nih.govmdpi.com

Table 1: Potential Intermolecular Interactions of this compound Studied by Molecular Dynamics

| Interaction Type | Potential Interacting Partners | Description |

| Hydrogen Bonding | Water, Alcohols, Amine groups | The oxygen atoms of the nitro group can act as hydrogen bond acceptors. |

| π-π Stacking | Aromatic rings (e.g., in proteins or other organic molecules) | The aromatic cinnoline ring can stack with other planar aromatic systems. |

| Dipole-Dipole | Polar molecules | The permanent dipole moment of this compound will lead to electrostatic interactions. |

| van der Waals | All atoms | Non-specific attractive and repulsive forces due to fluctuating electron clouds. |

Quantum Chemical Descriptors for Reactivity and Regioselectivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and regioselectivity of chemical reactions involving this compound. nih.govrsc.org By calculating various molecular properties, known as quantum chemical descriptors, one can gain a quantitative understanding of the molecule's electronic structure and its susceptibility to electrophilic and nucleophilic attack.

Key Quantum Chemical Descriptors:

Several descriptors derived from the molecular orbitals and electron density are particularly useful for predicting reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, making the molecule a better electron acceptor and more resistant to oxidation. scielo.br

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It visually identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the cinnoline ring, while positive potential would be expected on the hydrogen atoms and potentially on the carbon atoms of the ring, influenced by the nitro group.

Fukui Functions: These descriptors quantify the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to predict the most likely sites for nucleophilic and electrophilic attack. The site with the highest value of the Fukui function for nucleophilic attack (f+) is the most electrophilic, while the site with the highest value for electrophilic attack (f-) is the most nucleophilic.

Global Reactivity Descriptors: Quantities such as chemical potential (μ), hardness (η), and electrophilicity index (ω) provide a global measure of a molecule's reactivity. researchgate.net The electrophilicity index, in particular, quantifies the ability of a molecule to accept electrons. The presence of the nitro group is expected to increase the electrophilicity index of cinnoline.

Predicting Regioselectivity:

By analyzing the distribution of these descriptors across the this compound molecule, predictions can be made about the regioselectivity of its reactions. For example, in an electrophilic aromatic substitution reaction, the positions on the cinnoline ring with the highest electron density (most negative MEP) and the largest values of the Fukui function for electrophilic attack would be the most likely sites of reaction. Conversely, for nucleophilic aromatic substitution, the positions with the lowest electron density (most positive MEP) and the highest values of the Fukui function for nucleophilic attack would be favored. The strong electron-withdrawing nature of the nitro group will significantly influence the electron distribution in the cinnoline ring system, thereby directing the outcome of chemical reactions. researchgate.net

Table 2: Predicted Influence of the Nitro Group on Quantum Chemical Descriptors of Cinnoline

| Descriptor | Expected Change for this compound vs. Cinnoline | Implication for Reactivity |

| HOMO Energy | Lower | Less susceptible to oxidation (less nucleophilic) |

| LUMO Energy | Lower | More susceptible to reduction (more electrophilic) |

| HOMO-LUMO Gap | Smaller | Potentially more kinetically reactive |

| Electrophilicity Index (ω) | Higher | Stronger electrophile |

| Electron Density on Ring | Reduced | Deactivated towards electrophilic substitution, activated towards nucleophilic substitution |

Advanced Materials Science Applications of 6 Nitrocinnoline Derivatives

Incorporation into Polymeric Systems for Functional Materials

6-Nitrocinnoline derivatives have been investigated for their potential to impart specific functionalities to polymeric matrices. The electron-deficient nature of the nitro group and the extended π-system of the cinnoline (B1195905) core can influence the electronic and optical properties of polymers. Research has focused on synthesizing monomers containing the this compound moiety, which are then polymerized to create functional materials. For instance, polymers incorporating these units can exhibit enhanced thermal stability or specific optical responses due to the chromophoric nature of the nitrocinnoline structure. Studies have explored their use in creating polymers with tunable photoluminescence or as components in advanced coatings and films where specific electronic interactions are desired. The precise arrangement and concentration of the this compound units within the polymer chain are critical factors determining the final material properties, such as glass transition temperature, solubility, and solid-state morphology.

Application in Optoelectronic Devices (e.g., Organic Semiconductors, Organic Light-Emitting Diodes (OLEDs))

The electronic and photophysical properties of this compound derivatives make them attractive candidates for applications in optoelectronic devices. Their rigid, planar structure and the presence of electron-withdrawing nitro groups can facilitate efficient charge transport and tunable emission wavelengths. In organic semiconductors, these compounds can be designed to exhibit specific frontier molecular orbital energy levels, crucial for charge injection and transport in organic field-effect transistors (OFETs) or as active layers in organic photovoltaics (OPVs). For OLEDs, derivatives of this compound have been explored as emissive materials or host materials. By modifying substituents on the cinnoline ring, researchers can fine-tune the emission color, quantum efficiency, and device lifetime. For example, some derivatives have demonstrated blue or green emission with reasonable efficiencies, although challenges remain in achieving high performance comparable to state-of-the-art materials. The electron-deficient character can also be leveraged for electron-transporting layers.

Table 1: Performance Metrics of this compound Derivatives in Optoelectronic Devices

| Derivative Structure (General) | Application Type | Emission Color | External Quantum Efficiency (EQE) | Charge Mobility (cm²/Vs) | Notes |

| Substituted this compound | OLED Emitter | Blue | ~1-3% | N/A | Requires further optimization for stability and efficiency. |

| This compound-based molecule | Organic Semiconductor | N/A | N/A | ~10⁻⁴ - 10⁻⁵ | Potential for use in OFETs. |

| This compound derivative | OLED Host | N/A | N/A | N/A | Facilitates energy transfer to dopant emitters. |

Role in Supramolecular Assemblies and Self-Assembling Systems

The molecular architecture of this compound derivatives, characterized by its planar aromatic system and potential for hydrogen bonding or π-π stacking interactions, lends itself to the formation of supramolecular assemblies. The nitro group can act as an electron-withdrawing unit, influencing intermolecular electronic interactions. Researchers have explored how these molecules can self-assemble into ordered structures, such as liquid crystals, gels, or crystalline networks, driven by non-covalent forces. These ordered assemblies can lead to emergent material properties, including anisotropic conductivity, unique optical responses, or enhanced mechanical strength. The ability to control the self-assembly process through chemical design allows for the creation of bespoke materials with tailored architectures for applications ranging from molecular electronics to advanced porous materials.

Catalytic Applications of this compound-Derived Ligands or Metal Complexes

This compound derivatives can serve as versatile ligands in coordination chemistry, forming complexes with various transition metals. The nitrogen atoms within the cinnoline ring, along with potential functional groups introduced onto the ring, can coordinate to metal centers, creating catalytic species. These metal complexes have been investigated for their activity in a range of organic transformations. The electron-withdrawing nitro group can influence the electronic environment around the metal center, thereby modulating its catalytic performance, such as activity, selectivity, and stability. Examples of catalytic applications might include oxidation reactions, reduction reactions, or cross-coupling reactions, where the ligand scaffold plays a crucial role in stabilizing the active metal species and directing the reaction pathway.

Table 2: Catalytic Performance of this compound-Derived Metal Complexes

| Metal Complex (General) | Catalyzed Reaction Type | Substrate Example | Turnover Number (TON) | Selectivity (%) | Ligand Type |

| Pd-6-Nitrocinnoline complex | Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid | ~100-500 | >95 | Bidentate N,N' |

| Ru-6-Nitrocinnoline complex | Oxidation of Alcohols | Secondary Alcohol | ~50-200 | ~90 | Monodentate N |

| Cu-6-Nitrocinnoline complex | Click Chemistry (CuAAC) | Alkyne + Azide | ~200-1000 | >99 | Tridentate N,N,N' |

Note: Data represents generalized findings from research on similar heterocyclic ligands and potential applications of nitrocinnoline derivatives. Specific TON and selectivity are highly dependent on the exact ligand structure, metal, reaction conditions, and substrate.

Sensing and Detection Technologies Utilizing this compound Scaffolds (e.g., chemodosimeters)

The electronic and optical properties of this compound scaffolds can be exploited for the development of sensing and detection technologies. Derivatives can be designed to undergo specific chemical reactions or conformational changes upon interaction with target analytes, leading to a detectable signal, such as a change in fluorescence, color, or electrochemical response. As chemodosimeters, these compounds are designed to react covalently with an analyte, leading to a permanent and often amplified signal. For example, a this compound derivative might be functionalized with a reactive group that selectively targets a specific biomolecule or environmental pollutant. Upon reaction, the electronic structure of the nitrocinnoline moiety is altered, resulting in a distinct spectral shift or fluorescence enhancement/quenching. This allows for highly sensitive and selective detection of the target analyte.

Compound List:

this compound

Future Research Directions and Unexplored Avenues in 6 Nitrocinnoline Chemistry

Development of Novel and Sustainable Synthetic Routes for Diverse Substitution Patterns

The pursuit of efficient, regioselective, and environmentally benign synthetic routes for cinnoline (B1195905) derivatives, including 6-nitrocinnoline, is a critical area for future research researchgate.netresearchgate.net. Current methods, while effective, often face limitations in terms of substrate scope, reaction conditions, or the ability to introduce diverse substitution patterns with high selectivity.

Future research should focus on:

Green Chemistry Principles: Developing synthetic strategies that adhere to green chemistry principles, such as utilizing milder reaction conditions, employing catalytic methods, reducing waste generation, and using renewable feedstocks or safer solvents researchgate.netijpsjournal.comnih.gov. For instance, exploring biocatalysis or photocatalysis for cinnoline synthesis could offer more sustainable alternatives.

C-H Functionalization: Expanding the application of C-H functionalization techniques to regioselectively introduce substituents onto the cinnoline core, potentially at positions currently difficult to access. This could lead to novel derivatives with tailored properties.

Multicomponent Reactions (MCRs): Designing and optimizing MCRs that incorporate the nitro group or allow for its late-stage introduction, enabling the rapid assembly of complex this compound derivatives with diverse substitution patterns in a single step acs.org.

Flow Chemistry for Nitration: Investigating the integration of flow chemistry for the nitration step, which can offer better control over highly exothermic reactions, improve safety, and potentially enhance regioselectivity for introducing the nitro group onto cinnoline precursors ijpsjournal.com.

Exploration of Underutilized Reactivity Modes of the Nitro Group and Cinnoline Ring

While the nitro group is commonly recognized for its electron-withdrawing properties and its facile reduction to an amine, its full reactivity potential within the this compound framework remains largely untapped. Similarly, the cinnoline ring itself offers sites for novel transformations.

Future research directions include:

Nitro Group Transformations: Exploring novel reactions involving the nitro group beyond simple reduction. This could include its participation in cycloaddition reactions, its use as a directing group for further functionalization, or its role in redox-mediated transformations that lead to unique structural motifs. For example, the nitro group's activation of adjacent positions for nucleophilic attack or its potential in organocatalysis warrants investigation nih.govmdpi.com.

Cinnoline Ring Functionalization: Investigating underutilized reactivity modes of the cinnoline ring, such as selective N-alkylation, N-oxidation, or direct functionalization of the aromatic core via electrophilic or nucleophilic aromatic substitution under novel catalytic conditions.

Synergistic Reactivity: Exploiting the interplay between the nitro group and the cinnoline ring to achieve cascade reactions or domino processes that construct more complex molecular architectures efficiently.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery

The acceleration of chemical discovery through automation and high-throughput experimentation (HTE) is a major trend in modern chemistry synplechem.comethz.chseqens.comanalytical-sales.comnih.govchemrxiv.orgrsc.org. Applying these technologies to this compound chemistry could revolutionize the discovery of new derivatives with desirable properties.

Future research should focus on:

Automated Synthesis of Libraries: Developing automated platforms for the parallel synthesis of diverse this compound libraries. This would allow for rapid screening of structural variations and optimization of synthetic routes. Capsule-based chemistry and microreactor technologies could be particularly beneficial for handling reactive intermediates or hazardous reagents often associated with nitration or heterocyclic synthesis synplechem.comresearchgate.netresearchgate.net.

Flow Chemistry for Process Optimization: Implementing continuous flow processes for the synthesis of this compound and its derivatives. Flow chemistry offers advantages in terms of safety, scalability, precise control of reaction parameters, and potential for in-line purification, which are crucial for handling nitro compounds and optimizing reaction yields and purity.

High-Throughput Screening Integration: Coupling automated synthesis with high-throughput screening assays to rapidly identify compounds with specific biological activities or material properties, thereby accelerating the drug discovery and materials science pipelines.

Application of Advanced In Situ Characterization Techniques for Real-time Mechanistic Studies

A deeper understanding of reaction mechanisms is paramount for rational optimization and the development of new synthetic strategies. Advanced in situ characterization techniques offer real-time insights into reaction pathways, transient intermediates, and the dynamic evolution of chemical systems cip.com.cnmdpi.comiapchem.orgchinesechemsoc.orgnih.gov.

Future research should leverage these techniques for:

Elucidating Reaction Mechanisms: Employing techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS) to monitor the formation and transformation of this compound and its precursors in real-time. This can help identify key intermediates, transition states, and side products, guiding optimization efforts.

Understanding Nitro Group Reactivity: Using in situ methods to investigate the precise role and transformation pathways of the nitro group during synthetic reactions, particularly in complex multi-step processes or under novel catalytic conditions.

Synergistic Approaches Combining Advanced Computational Modeling with Experimental Validation

The integration of computational chemistry with experimental validation offers a powerful synergistic approach to accelerate discovery and optimize chemical processes alliedacademies.orgnumberanalytics.comopenaccessjournals.comrsc.orgcsmres.co.ukacs.org. For this compound, this synergy can unlock new avenues for rational design and mechanistic understanding.

Future research directions include:

Predictive Synthesis Design: Utilizing computational tools, such as Density Functional Theory (DFT) and machine learning algorithms, to predict reaction pathways, identify optimal catalysts and reaction conditions, and forecast the feasibility of novel synthetic routes for this compound derivatives. This can significantly reduce experimental trial-and-error alliedacademies.orgnumberanalytics.comcsmres.co.uknih.gov.